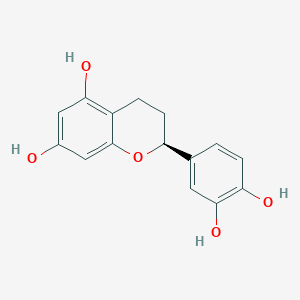

Luteoliflavan

Descripción

Classification within the Flavonoid Chemical Landscape

Luteoliflavan is an integral component of the flavonoid family, a large group of polyphenolic compounds widely distributed throughout the plant kingdom. fishersci.campg.de Flavonoids are characterized by a distinctive C6-C3-C6 carbon skeleton, which provides them with significant chemical diversity and biological activity. mpg.de Within this broad family, this compound is specifically categorized as a flavan (B184786), which is a type of neoflavonoid. nih.govontosight.ai Its classification as a 3-deoxyflavonoid highlights a key structural deviation from many other common flavonoids: the absence of a hydroxyl group at the C-3 position of the heterocyclic C-ring. nih.gov Additionally, it is recognized as a 7-hydroxyflavonoid, indicating the presence of a hydroxyl group at the C-7 position. uni.lu

Historical Perspectives on this compound Research and Discovery

The study of this compound is intertwined with research into flavonoid biosynthesis pathways in plants. It is understood to be biosynthesized via the general flavonoid pathway. Key enzymatic steps involve flavanone (B1672756) 4-reductase (FNR) or dihydroflavonol 4-reductase (DFR), which catalyze the reduction of flavanones, such as eriodictyol (B191197), to form flavan-4-ols like luteoforol. Luteoforol is an unstable intermediate that rapidly converts into this compound under specific conditions. nih.govfishersci.ca

A significant aspect of this compound research has focused on the influence of plant bioregulators on its production. Studies have demonstrated that compounds like prohexadione-calcium (prohexadione-Ca), a plant growth regulator, can induce the accumulation of this compound in plants. nih.govnih.govnih.gov Prohexadione-Ca achieves this by inhibiting 2-oxoglutarate-dependent dioxygenases, including flavanone 3-hydroxylase (FHT). This inhibition redirects the metabolic flux within the flavonoid pathway, favoring the synthesis of 3-deoxyflavonoids, including this compound. nih.govnih.gov This transient alteration of flavonoid metabolism has been observed in apple and pear tissues following prohexadione-Ca treatment, leading to a pronounced accumulation of this compound. nih.gov Early research also led to the isolation and identification of its glycoside, this compound-7-O-glucopyranoside, alongside other phenolic compounds. wikipedia.org

Significance of this compound as a Natural Product and Research Target

As a natural product, this compound functions as a plant metabolite. ontosight.aifishersci.ca Its presence and accumulation, particularly when influenced by plant growth regulators like prohexadione-Ca, suggest a role in plant defense mechanisms or stress responses. For instance, the induction of this compound by prohexadione-Ca is associated with increased resistance in pome fruit trees against pathogens such as Erwinia amylovora (fire blight) and scab. nih.govnih.gov While this compound itself may not exhibit direct antimicrobial activity, its unstable precursor, luteoforol, has demonstrated potent antimicrobial effects against various plant pathogens, indicating this compound's involvement in a pathway that yields active defensive compounds. nih.govnih.gov

This compound is also a compelling research target due to its diverse biological activities. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. nih.govfishersci.ca Its capacity to scavenge free radicals suggests a potential role in mitigating oxidative stress at a cellular level. fishersci.ca Furthermore, research indicates that this compound can influence cellular signaling pathways that regulate processes such as inflammation and apoptosis. fishersci.ca These inherent biological properties make this compound a subject of ongoing scientific investigation for its potential applications in various fields, including pharmaceuticals, as a natural preservative or functional ingredient in the food industry, and in cosmetics for its antioxidant benefits. fishersci.ca

Structure

3D Structure

Propiedades

Número CAS |

446-06-0 |

|---|---|

Fórmula molecular |

C15H14O5 |

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |

InChI |

InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |

Clave InChI |

GWCPBEMISACTHQ-AWEZNQCLSA-N |

SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

SMILES isomérico |

C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |

SMILES canónico |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of Luteoliflavan in Biological Systems

Regulation of Luteoliflavan Biosynthesis

Influence of Phytohormones and Growth Regulators (e.g., Prohexadione-Ca) on Metabolic Flux

The metabolic flux towards this compound biosynthesis can be significantly influenced by plant growth regulators, notably prohexadione-calcium (Prohexadione-Ca or ProCa). researchgate.netwikipedia.orgthegoodscentscompany.com ProCa acts as a growth retardant by inhibiting 2-oxoglutarate-dependent dioxygenases, particularly flavanone (B1672756) 3-hydroxylase (FHT). researchgate.netwikipedia.orgthegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.govwikipedia.orgmq.edu.auuni.lunih.gov FHT is typically involved in the biosynthesis of other flavonoid classes, such as flavan-3-ols and flavonols. wikipedia.orguni.lu

By inhibiting FHT, ProCa redirects the metabolic precursors in the flavonoid pathway, leading to a de novo formation and accumulation of 3-deoxyflavonoids like this compound. researchgate.netwikipedia.orgthegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.govwikipedia.orgmq.edu.auuni.lunih.govuni.lulipidmaps.orguni.lu This redirection is a notable aspect of ProCa's action, as this compound is often not detected in untreated plant tissues where it is induced. researchgate.netlipidmaps.org The presence and accumulation of this compound can therefore serve as a suitable marker for the action of Prohexadione-Ca on a plant's metabolism. lipidmaps.orgnih.gov Concomitantly, ProCa treatment also influences the content of other phenylpropanoids, generally increasing hydroxycinnamic acids while decreasing flavan-3-ols and flavonols. wikipedia.orguni.lunih.gov Eriodictyol (B191197) 7-glucoside, another flavonoid, has also been observed to co-accumulate with this compound in bioregulator-treated tissues, suggesting shared regulatory mechanisms. researchgate.netwikipedia.orgwikipedia.orgmq.edu.auuni.lu

Table 1: Influence of Prohexadione-Ca on this compound and Related Metabolites

| Compound Class/Compound | Effect of Prohexadione-Ca Treatment | Reference |

| This compound | Induced accumulation, often de novo | researchgate.netwikipedia.orgthegoodscentscompany.comnih.govwikipedia.orgmq.edu.aunih.govuni.lulipidmaps.orguni.lunih.gov |

| Flavanone 3-hydroxylase (FHT) | Inhibition | researchgate.netwikipedia.orgthegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.govwikipedia.orgmq.edu.auuni.lunih.gov |

| Flavanones (e.g., Eriodictyol) | Substrate for this compound formation | researchgate.net |

| Luteoforol | Precursor, rapidly converted to this compound | researchgate.net |

| Hydroxycinnamic acids | Increased amounts | wikipedia.orguni.lunih.gov |

| Flavan-3-ols (e.g., Catechin) | Decreased amounts | wikipedia.orguni.lunih.gov |

| Flavonols | Decreased amounts | wikipedia.orguni.lunih.gov |

| Eriodictyol 7-glucoside | Co-accumulation | researchgate.netwikipedia.orgwikipedia.orgmq.edu.auuni.lu |

Environmental and Stress-Induced Accumulation Dynamics

This compound is implicated in plant defense mechanisms, functioning as a phytoalexin that contributes to the plant's response against microbial infections and other environmental stresses. researchgate.netlipidmaps.org The induction of this compound and other 3-deoxyflavonoids by agents like Prohexadione-Ca is linked to an increased tolerance for both abiotic and biotic stressors. lipidmaps.orgwikipedia.org For instance, acylcyclohexanediones, including ProCa, can enhance plant resistance to spring frost, bacterial pathogens (e.g., Erwinia amylovora), fungal pathogens (e.g., Venturia inaequalis), and certain insects. thegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.govnih.gov

Research indicates that mechanical damage, such as wounding, combined with immediate infection, can trigger the detection and accumulation of this compound and other phenolic compounds in the affected tissues. researchgate.net This suggests their active involvement in the plant's resistance mechanisms. researchgate.net More broadly, flavonoids are a large class of secondary metabolites known for their diverse roles in plant stress responses and tolerance. nih.gov Their potent antioxidant properties enable them to counteract excessive reactive oxygen species (ROS) production and mitigate oxidative damage in plant cells, which is a primary consequence of various environmental stresses like UV-B radiation, drought, and salinity. nih.gov Flavonoids are found abundantly in different plant parts, often localized in the vacuole and chloroplasts of mesophyll cells, where they act as ROS-quenchers. nih.gov

Table 2: this compound's Role in Stress-Induced Accumulation Dynamics

| Stress Factor/Condition | Observed Effect on this compound/Flavonoids | Reference |

| Prohexadione-Ca Treatment | Induces this compound as phytoalexin-like compound | thegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.govnih.gov |

| Abiotic Stress (e.g., Spring Frost) | Increased tolerance due to induced compounds | lipidmaps.org |

| Biotic Stress (e.g., Pathogen Infection) | Enhanced resistance, acts as phytoalexin | researchgate.netthegoodscentscompany.comlipidmaps.orgwikipedia.orgnih.gov |

| Wounding + Infection | Accumulation in red reaction zones, active resistance | researchgate.net |

| General Environmental Stress | Flavonoids (including this compound) act as antioxidants and ROS scavengers | nih.gov |

Occurrence and Distribution in Plant Species

This compound's occurrence and distribution vary across plant species, with its presence often linked to specific physiological conditions or external stimuli.

Identification in Specific Botanical Sources (e.g., Malus domestica, Pyrus communis, Camellia sinensis)

This compound has been identified in several botanical sources:

Malus domestica (Apple): this compound is notably induced in young leaves and shoots of apple trees following treatment with Prohexadione-Ca. wikipedia.orgthegoodscentscompany.comnih.govlipidmaps.orguni.lunih.gov It is generally not detected in untreated apple tissues, highlighting its role as an induced metabolite in this species. researchgate.netnih.govlipidmaps.orgbmrb.io

Pyrus communis (Pear): Similar to apple, this compound is induced in pear tissues when treated with Prohexadione-Ca. researchgate.netthegoodscentscompany.comnih.gov

Camellia sinensis (Tea): this compound is naturally found as a plant metabolite in Camellia sinensis, the tea plant. fishersci.nlsigmaaldrich.comfishersci.canih.govnih.gov

Other Sources: this compound has also been identified in the fruits of Pandanus tonkinensis. researchgate.net Furthermore, this compound-7-O-glucopyranoside, a glycosylated derivative, has been reported in the seeds of Vigna nakashimae. outbreak.info

Tissue-Specific Accumulation Patterns

The accumulation of this compound can exhibit tissue-specific patterns, particularly when its biosynthesis is induced:

In Malus domestica, this compound accumulates most significantly in very young leaves (e.g., leaf no. 1) after Prohexadione-Ca treatment. uni.lu It is also observed to accumulate in young shoot tissues. researchgate.netthegoodscentscompany.comnih.govlipidmaps.orgnih.gov

In strawberry (Fragaria × ananassa), this compound, along with eriodictyol 7-glucoside, accumulates in green fruits when treated with Prohexadione-Ca. wikipedia.orgmq.edu.au

More broadly, flavonoids, including this compound, are found abundantly in various plant parts, often concentrated in the vacuole and chloroplasts of mesophyll cells. nih.gov

Comparative Analysis Across Plant Genera

The presence of this compound varies across plant genera, with a distinction between its induced accumulation and natural occurrence. While it is typically absent in untreated tissues of Malus domestica, its natural identification in Pandanus tonkinensis fruits suggests different underlying biosynthetic regulation or environmental triggers across diverse plant species. researchgate.net

This compound is classified as a 3-deoxyflavonoid and is recognized as a basic unit within the complex structures of proanthocyanidins (B150500) (PACs). researchgate.netfishersci.nlfishersci.ca PACs are nearly ubiquitous in higher plants. fishersci.ca While common PAC building blocks like catechin (B1668976) and gallocatechin are widely distributed, 5-deoxy flavan-3-ol (B1228485) extension units, to which this compound belongs, have been predominantly found in plants originating from the Southern Hemisphere. fishersci.ca This comparative distribution highlights the diversity in flavonoid profiles across the plant kingdom.

Table 3: Occurrence and Distribution of this compound in Plant Species

| Plant Species/Genus | Occurrence Type | Specific Tissue (if applicable) | Reference |

| Malus domestica (Apple) | Induced by Prohexadione-Ca | Young leaves, shoots | researchgate.netwikipedia.orgthegoodscentscompany.comnih.govnih.govlipidmaps.orguni.lunih.gov |

| Pyrus communis (Pear) | Induced by Prohexadione-Ca | Tissues (general) | researchgate.netthegoodscentscompany.comnih.gov |

| Camellia sinensis (Tea) | Natural occurrence | Leaves | fishersci.nlsigmaaldrich.comfishersci.canih.govnih.gov |

| Pandanus tonkinensis | Natural occurrence | Fruits | researchgate.net |

| Fragaria × ananassa (Strawberry) | Induced by Prohexadione-Ca | Green fruits | wikipedia.orgmq.edu.au |

| Vigna nakashimae | Natural occurrence | Seeds (as this compound-7-O-glucopyranoside) | outbreak.info |

Chemical Synthesis and Derivatization Strategies for Luteoliflavan

De Novo Total Synthesis Methodologies

While synthetic organic chemistry methods exist for the broader class of flavonoids, detailed multi-step de novo total synthesis routes specifically for luteoliflavan are not extensively described in the readily available peer-reviewed scientific literature. Generally, chemical synthesis involves the construction of the this compound molecule from simpler precursor compounds. ishs.org

Semi-Synthetic and Enzymatic Modification Techniques

Enzymatic pathways represent a significant approach to the formation of this compound, mirroring its natural biosynthesis in plants. The process typically begins with enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which catalyze the conversion of malonyl-CoA and p-coumaroyl-CoA into chalcones, followed by their isomerization to flavanones. researchgate.net

A crucial step in the enzymatic formation of this compound involves flavanone (B1672756) 4-reductase (FNR) or dihydroflavonol 4-reductase (DFR). These enzymes are responsible for reducing flavanones, such as eriodictyol (B191197), to flavan-4-ols, including luteoforol. researchgate.net Luteoforol is recognized as an unstable intermediate that rapidly transforms into this compound under specific conditions. ishs.orgresearchgate.net

Furthermore, the accumulation of this compound in plants can be influenced by bioregulators. For instance, prohexadione-calcium (prohexadione-Ca), a structural mimic of 2-oxoglutarate, can inhibit 2-oxoglutarate-dependent dioxygenases, such as flavanone 3-hydroxylase (FHT). This inhibition redirects metabolic flux within the flavonoid pathway, leading to the increased accumulation of 3-deoxyflavonoids like this compound in plant tissues, including apple and grapevine. ishs.orgwur.nlomicsonline.org The concentration of this compound in prohexadione-Ca-treated grape leaves has been observed to increase over time, as shown in Table 1. sci-hub.se

Table 1: Concentration Dynamics of this compound in Prohexadione-Ca-Treated Grape Leaves

| Compound | Day 1 (mg/g DW) | Day 3 (mg/g DW) | Day 6 (mg/g DW) |

| This compound | 0.12 ± 0.03 | 0.45 ± 0.11 | 0.87 ± 0.15 |

Data adapted from sci-hub.se. DW: Dry Weight.

This compound has also been produced through an enzymatic FNR/LAR two-step reaction utilizing 14C-labeled eriodictyol and tea leaf enzyme preparations. researchgate.net The dihydroflavonol 4-reductase (DFR) enzyme from tea plants has demonstrated FNR activity, enabling it to reduce flavanones like naringenin (B18129) and eriodictyol to their corresponding flavan-4-ols, apiforol (B1221251) and luteoforol. researchgate.net

Synthesis of this compound Analogs and Derivatives

The derivatization of this compound extends to the synthesis of various analogs, including glycosylated forms and complex polyflavan structures.

Glycosylation is a common modification for flavonoids, often contributing to their stability and biological activity. This compound 5-O-glucoside has been identified as a novel phenolic compound that accumulates in apple tissues. Another glycosylated form, this compound 7-O-glucoside (also known as this compound-7-O-glucopyranoside), has been synthesized and investigated for its biological properties. This derivative has shown dose-dependent inhibition of α-glucosidase, an enzyme relevant to carbohydrate digestion, with an IC50 value of 40.4 ± 4.6 μM. Glycosylation can also serve to stabilize flavan-4-ols.

This compound units can participate in the formation of more complex polyflavan structures, including hetero-dimers. Such structures have been characterized in Cymbopogon citratus (lemongrass). These hetero-dimers consist of this compound units linked to flavanones, specifically naringenin or eriodictyol. These complex molecules can exist in both aglycone and glycosylated forms. Examples of these complex structures include this compound-eriodictyol-O-hexoside and this compound-naringenin-O-hexoside.

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable for elucidating the intricate details of Luteoliflavan's structure, including the arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound, particularly crucial for differentiating it from isomeric compounds such as eriodictyol (B191197).

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule, including their chemical environments and coupling relationships. For this compound, specific ¹H NMR data has been reported, offering key insights into its proton signals. For instance, at 600 MHz in DMSO-d6, characteristic chemical shifts include δ 5.42 (doublet of doublets, J = 12.4 Hz, H-2), δ 6.89 (singlet, H-6), and δ 6.91 (singlet, H-8). The similarity in NMR data to known flavans, such as this compound 5-glucoside, further aids in structural assignment and configuration determination, suggesting a 2R configuration for related compounds. gbif.orggbif.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is utilized to determine the carbon skeleton and the presence of various carbon environments (e.g., aliphatic, aromatic, carbonyl). Although specific detailed ¹³C NMR data for this compound is not extensively cited in the provided snippets, ¹³C NMR is a standard technique for the characterization of flavonoids, providing chemical shifts that correspond to the different carbon atoms in the molecule. researchgate.netorientjchem.orgnih.gov This technique helps confirm the number of carbons and the types of functional groups present.

2D NMR Techniques: Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish connectivity and spatial relationships between atoms. These techniques are vital for unambiguous structural elucidation of complex natural products like this compound, confirming carbon-proton correlations (HSQC), proton-proton couplings (COSY), and long-range carbon-proton couplings (HMBC), which are essential for assigning signals to specific positions within the flavan (B184786) skeleton. nih.govicm.edu.pl

Table 1: Representative ¹H NMR Data for this compound

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Solvent |

| H-2 | 5.42 | dd | 12.4 | DMSO-d6 |

| H-6 | 6.89 | s | - | DMSO-d6 |

| H-8 | 6.91 | s | - | DMSO-d6 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or LC-MS/MS), is crucial for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns to deduce structural features. mdpi.comnih.govmdpi.commdpi-res.com

This compound has a molecular formula of C₁₅H₁₄O₅ and a monoisotopic mass of 274.084124 Da. wikidata.orgnih.gov LC-MS/MS is widely used for the analysis of flavonoids, enabling the separation and identification of individual compounds within complex mixtures. nih.govmdpi.comrsc.org

Fragmentation analysis in MS/MS provides characteristic product ions that reveal structural information. For flavonoids, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring, leading to specific fragment ions. mdpi.comrsc.orgresearchgate.netnih.gov While specific fragmentation data for this compound itself is not detailed in the provided snippets, the general principles of flavonoid fragmentation, including neutral losses of small molecules and characteristic cleavages, apply and are critical for structural elucidation. mdpi.comnih.gov

Table 2: Molecular Information for this compound via Mass Spectrometry

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| Monoisotopic Mass | 274.084124 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the chromophore of this compound and confirming its flavanone (B1672756) skeleton. Flavonoids typically exhibit two characteristic absorption bands in their UV-Vis spectra. orientjchem.orgnih.govresearchgate.net

For this compound, the UV-Vis spectrum shows a maximum absorption (λmax) at 290 nm (Band I) and another at 330 nm (Band II). Band I, typically in the 210–290 nm region, is associated with the absorption of the benzoyl system (A-ring), while Band II, usually in the 300–400 nm region, is linked to the cinnamoyl system (rings B and C). nih.gov These specific absorption maxima confirm the presence of the flavanone chromophore within the this compound structure.

Table 3: UV-Vis Spectroscopic Data for this compound

| Band | Wavelength (λmax nm) | Significance |

| Band I | 290 | Associated with the benzoyl system (A-ring) |

| Band II | 330 | Associated with the cinnamoyl system (B and C rings) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from complex natural extracts.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Table 4: Common HPLC Parameters for Flavonoid Analysis (Applicable to this compound)

| Parameter | Common Setting/Type |

| Column Type | Reverse-phase C18 |

| Mobile Phase | Gradient elution (e.g., 0.1% formic acid/acetonitrile) |

| Flow Rate | Typically 0.5 mL/min (can vary) |

| Detection Modes | UV-Vis (e.g., 230, 280, 330 nm), Diode Array Detector (DAD), MS |

| Column Temperature | Often 30-40 °C |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and efficient preliminary separation method for the analysis of this compound and other phytoconstituents. orientjchem.orgnih.govicm.edu.plresearchgate.netijarst.in It is widely used for purity assessment, monitoring fractionation steps during isolation, and comparing samples. orientjchem.orgijarst.inuc.pt

TLC involves the differential migration of compounds through a thin layer of adsorbent material (e.g., silica (B1680970) gel, RP-18 F254) on a plate. gbif.orgijarst.inscribd.com After separation, compounds are visualized using various methods, including UV light (e.g., at 254 nm or 365 nm) or by spraying with specific chemical reagents like vanillin/sulfuric acid or ferric chloride, which react with phenolic compounds to produce characteristic colors. orientjchem.orgnih.govicm.edu.plresearchgate.netresearchgate.net The retention factor (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are used for identification and comparison. orientjchem.orgresearchgate.net

Biological Activities and Mechanistic Investigations at the Molecular and Cellular Level

Antioxidant and Free Radical Scavenging Mechanisms

Luteoliflavan has demonstrated strong antioxidant properties, which are crucial for mitigating oxidative stress in cells. smolecule.com Its ability to scavenge free radicals positions it as a potential therapeutic agent in combating oxidative stress-related diseases. smolecule.com

Table 1: Reported Antioxidant Activity in Fractions Containing this compound Units

| Compound/Fraction Type | Assay Type | Observation | Citation |

| This compound units linked to flavanone (B1672756) | Antioxidant Capacity | Significantly higher than infusion |

Investigations into Anticancer Mechanisms

Research indicates that this compound possesses anticancer effects across multiple cancer types. Its mechanism involves the modulation of signaling pathways that regulate cell growth and survival.

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines, including those derived from lung, colon, and leukemia. It induces apoptosis in cancer cells through the activation of intrinsic pathways. This suggests that this compound can trigger the internal cellular machinery responsible for initiating the apoptotic cascade, leading to the controlled demise of cancerous cells.

Table 2: this compound's Effect on Cancer Cell Lines

| Cancer Cell Line Type | Observed Effect | Citation |

| Lung cancer cells | Reduction in tumor growth | |

| Colon cancer cells | Induction of apoptosis | |

| Leukemia cells | Cytotoxic effects, induction of apoptosis |

This compound's anticancer activity also involves the modulation of key proteins involved in cell cycle regulation. By influencing these regulatory mechanisms, this compound can disrupt the uncontrolled proliferation characteristic of cancer cells. This modulation of signaling pathways contributes to its ability to regulate cell growth and survival, ultimately contributing to its observed anticancer effects.

In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., Lung, Colon, Leukemia)

Research indicates that this compound possesses anticancer effects across multiple cancer types, primarily by inducing apoptosis, or programmed cell death, in various cancer cell lines. guidetopharmacology.org Its mechanism involves the modulation of signaling pathways that regulate cell growth and survival. guidetopharmacology.org

In vitro studies have specifically shown that this compound significantly reduces tumor growth in lung cancer models, with reported IC50 values around 11.7 µg/mL. guidetopharmacology.org Furthermore, the compound exhibits cytotoxic effects against leukemia cell lines and has also shown activity against colon cancer cells. guidetopharmacology.org

Table 1: In Vitro Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Effect | IC50 Value (µg/mL) | Reference |

| Lung Cancer | Reduced tumor growth, cytotoxic effect | ~11.7 | guidetopharmacology.org |

| Leukemia | Cytotoxic effect | Not specified | guidetopharmacology.org |

| Colon Cancer | Cytotoxic effect | Not specified | guidetopharmacology.org |

Enzymatic Inhibition Studies Related to Metabolic Regulation

This compound has been investigated for its ability to inhibit key enzymes involved in metabolic regulation, particularly those relevant to glucose metabolism and inflammatory pathways.

This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting alpha-glucosidase, this compound contributes to slowing down glucose absorption from the intestine. guidetopharmacology.org This action is relevant to glucose metabolism, as it can help in managing postprandial blood glucose levels. guidetopharmacology.org

This compound exhibits general anti-inflammatory properties and may influence cellular signaling pathways that contribute to inflammation. smolecule.com While this compound has demonstrated anti-inflammatory activities, detailed research findings specifically linking this compound to the direct inhibition of enzymes involved in thromboxane (B8750289) synthesis (e.g., cyclooxygenases) or leukotriene synthesis (e.g., lipoxygenases) were not available in the provided sources. Thromboxanes and leukotrienes are eicosanoids, lipid mediators derived from polyunsaturated fatty acids, which play critical roles in inflammatory processes. nih.govfrontiersin.org

Neuroprotective Actions and Underlying Molecular Processes

Studies suggest that this compound possesses neuroprotective effects, contributing to the protection of neural cells and enhancement of cognitive functions. guidetopharmacology.org

In animal models, administration of this compound has shown improvement in cognitive functions. guidetopharmacology.org These findings suggest a potential role for this compound in the management of neurodegenerative diseases. guidetopharmacology.org While the improvement in cognitive function has been observed in animal models, specific detailed molecular interactions of this compound within neural systems beyond its antioxidant properties were not explicitly detailed in the provided research findings.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Specific Biological Activities

The biological activities of flavonoids are intimately linked to their structural features. For luteoliflavan, key motifs include the hydroxylation pattern, the potential for substitution (such as glycosylation), and its stereochemistry.

The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl (-OH) groups on their aromatic rings. For this compound, the presence of a catechol moiety (ortho-dihydroxy groups at the 3' and 4' positions) on the B-ring is a critical determinant of its antioxidant potential. This configuration is known to enhance radical scavenging activity by facilitating the donation of a hydrogen atom and stabilizing the resulting phenoxyl radical through resonance. frontiersin.orgmdpi.com

The antioxidant activity of flavonoids is directly proportional to the number of phenolic hydroxyl groups. researchgate.net The presence of ortho-dihydroxy groups in the B ring, as seen in this compound, significantly contributes to the anti-inflammatory and antioxidant activities of flavonoids. nih.gov

Table 1: Influence of Hydroxylation Patterns on Antioxidant Activity of Flavonoids

| Compound | B-Ring Hydroxylation | Relative Antioxidant Capacity |

| This compound (inferred) | 3',4'-dihydroxy (catechol) | High |

| Naringenin (B18129) | 4'-hydroxy | Moderate |

| Pinocembrin | No hydroxylation | Low |

| Eriodictyol (B191197) | 3',4'-dihydroxy (catechol) | High |

Glycosylation, the attachment of sugar moieties to the flavonoid core, can significantly modulate their biological activities, including enzyme inhibition. Generally, glycosylation tends to decrease the inhibitory activity of flavonoids against various enzymes. This is often attributed to the steric hindrance imposed by the bulky sugar group, which can prevent the flavonoid from effectively binding to the active site of the enzyme. mdpi.com

For instance, in the context of angiotensin-converting enzyme (ACE) inhibition, 3-O-glycosylation of flavonoids has been shown to reduce their inhibitory capacity. nih.gov This is thought to be due to the sugar moiety sterically impeding the interaction of the flavonoid with the enzyme's active center. Similarly, studies on cyclooxygenase (COX) enzymes have revealed that the presence of a sugar moiety on a flavonoid molecule leads to a decrease in their inhibitory activity. mdpi.com

Table 2: General Impact of Glycosylation on Flavonoid Bioactivity

| Bioactivity | Effect of Glycosylation | Probable Reason |

| Antioxidant Activity | Generally Decreased | Masking of hydroxyl groups, reduced planarity. researchgate.net |

| Enzyme Inhibition | Generally Decreased | Steric hindrance at the active site. mdpi.com |

| Bioavailability | Can be enhanced or reduced | Altered solubility and transport across membranes. researchgate.net |

This compound, as a flavan-3-ol (B1228485), possesses two chiral centers at the C2 and C3 positions of the C-ring. This gives rise to four possible stereoisomers. The stereochemical configuration of flavan-3-ols has a profound impact on their bioavailability and biological activity. surrey.ac.ukwikipedia.org

Research on the stereoisomers of catechin (B1668976) and epicatechin, which are structurally related to this compound, has demonstrated that different isomers exhibit varying levels of absorption, metabolism, and in vivo activity. surrey.ac.ukpatsnap.com For example, (-)-epicatechin has been identified as a potent mediator of arterial dilation, an effect not observed with its other stereoisomers. surrey.ac.uk This highlights that the specific three-dimensional arrangement of the molecule is crucial for its interaction with biological targets.

The stereochemistry of flavan-3-ols can influence their uptake by cells and their interaction with enzymes and receptors. nih.gov Therefore, the biological effects attributed to this compound are likely to be stereoisomer-dependent. The natural occurrence of specific stereoisomers in plants also suggests a biological preference and functional significance. wikipedia.org

Comparative Analysis with Related Flavonoids and Deoxyflavonoids

To better understand the SAR of this compound, it is informative to compare it with structurally related flavonoids and deoxyflavonoids.

Luteolin (B72000), the flavone counterpart of this compound, shares the same hydroxylation pattern on the A and B rings. However, luteolin possesses a C2-C3 double bond and a 4-keto group in the C-ring, which are absent in this compound. These structural differences can lead to variations in their biological activities. For instance, in some antioxidant assays, the flavan-3-ol structure of catechin (similar to this compound) has shown higher reducing power than the flavone structure of luteolin. nih.gov The absence of the C2-C3 double bond and the 4-keto group in this compound results in a more flexible structure compared to the planar luteolin, which could influence its interaction with different biological targets.

Deoxyflavonoids, which lack the hydroxyl group at the C3 position, would be expected to exhibit different biological profiles. The 3-OH group in flavan-3-ols like this compound is a key site for glycosylation and can also participate in hydrogen bonding interactions with biological targets. Its absence would significantly alter the molecule's properties and reactivity.

Table 3: Structural and Bioactivity Comparison of this compound and Related Compounds

| Compound | Class | Key Structural Features | General Bioactivity Notes |

| This compound | Flavan-3-ol | Saturated C-ring, 3-OH group | Potent antioxidant (inferred). |

| Luteolin | Flavone | C2-C3 double bond, 4-keto group | Potent antioxidant and anti-inflammatory. nih.gov |

| Catechin | Flavan-3-ol | 3',4',5,7-tetrahydroxyflavan-3-ol | High antioxidant activity. nih.gov |

| Deoxy-analog (hypothetical) | Deoxyflavanoid | Lacks 3-OH group | Altered polarity and hydrogen bonding capacity. |

Computational Approaches to SAR Prediction

In the absence of extensive experimental data for this compound, computational methods provide a valuable tool for predicting its structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer insights into how the structural features of this compound relate to its biological activities. uni-bonn.de

QSAR models use statistical methods to correlate chemical structures with biological activities. For flavonoids, QSAR studies have been employed to predict antioxidant, anti-HIV, and anti-tumor activities. mdpi.com These models can help identify the key molecular descriptors, such as electronic and steric properties, that are important for a particular bioactivity.

Molecular docking simulations can predict the binding orientation and affinity of this compound to the active sites of various enzymes and receptors. nih.gov Such studies on related flavonoids have helped to elucidate the molecular basis of their enzyme inhibitory activities. For example, docking studies of luteolin with cytochrome P450 17A1 have provided insights into its potential as a modulator of this enzyme. mdpi.com These computational approaches can guide further experimental investigations and aid in the rational design of novel therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Extraction Protocols from Biological Samples (e.g., Plant Tissues)

Effective extraction is a critical initial step for isolating Luteoliflavan from complex biological matrices. For plant tissues, solvent-based extraction methods are commonly employed, with methanol (B129727) and ethanol (B145695) being frequently utilized due to their efficacy in extracting polyphenolic compounds like flavonoids. mdpi.com

Studies have shown that acidified methanol (e.g., 5% HCl) can be particularly effective for breaking down cell wall matrices in plant tissues, facilitating the release of target compounds. For instance, in the extraction of Crataegus monogyna inflorescences, acidified methanol extracts were found to be enriched with polyphenolic compounds, including flavonoids. nih.gov Ultrasonic-assisted extraction protocols have also been applied to enhance extraction efficiency.

Other extraction approaches include maceration, where plant materials are soaked in organic solvents like ethanol or methanol for extended periods (e.g., 24 hours), followed by filtration and concentration. msu.edu For the analysis of bioactive compounds in Pandanus tonkinensis fruits, 50% methanol or 50% ethanol solvents were used, with samples extracted three times using ultrasound for 30 minutes each. mtc-usa.com For broader applications, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also utilized for the isolation of phytoestrogens from diverse matrices such as food, serum, and urine. massbank.eu

Advanced Chromatographic-Mass Spectrometric Techniques (HPLC-MS, UPLC-MS/MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are pivotal techniques for the identification and quantification of this compound due to their high sensitivity, selectivity, and ability to separate complex mixtures. nist.gov

Reverse-phase HPLC, typically employing C18 columns, is widely used for the separation of this compound from co-existing compounds and structurally similar flavanones like eriodictyol (B191197). Gradient elution programs are common, often utilizing mobile phases composed of water (or aqueous solutions containing formic acid) and organic solvents such as acetonitrile (B52724) or methanol. massbank.eunih.govglobalauthorid.com For example, a C18 column thermostatted at 35 °C, with a gradient elution of 0.1% formic acid and acetonitrile, has been successfully used. nih.gov

Mass spectrometry provides crucial information for compound identification through molecular mass and fragmentation patterns. Electrospray ionization (ESI), often operated in negative ion mode, is a common ionization technique for flavonoids. nih.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode offers enhanced specificity and sensitivity for quantification, by monitoring specific precursor-to-product ion transitions. nih.govnist.gov

Table 1 provides examples of chromatographic and mass spectrometric parameters used for the analysis of this compound and related flavonoids.

Table 1: Representative Chromatographic and Mass Spectrometric Parameters

| Technique | Column Type | Mobile Phase | Flow Rate | Temperature | Detection | Key Findings/Application | Source |

| HPLC-MS | C18 | 0.1% formic acid / Acetonitrile (gradient) | 0.5 mL/min | 35 °C | DAD (280, 320, 370 nm), MS | Resolution from eriodictyol, characterization of flavan (B184786) structures | nih.gov |

| HPLC-MS/MS | Ion trap coupled to HPLC | Not specified | Not specified | Not specified | ESI (negative ion mode), MS/MS | Analysis of bioactive compounds, 4-stage ion separation | nist.gov |

| HPLC-MS/MS | C18 | Water (0.5% formic acid) / Acetonitrile (gradient) | Not specified | Not specified | ESI (negative ion mode), Triple quadrupole, MRM | Quantification of luteolin (B72000) and metabolites (related flavonoid) | nih.gov |

| HPLC-DAD-ESI-MS | Water XBridge C18 (3.0 mm id × 150 mm, 3.5 μm) | Water (0.025% formic acid) / Methanol/Acetonitrile (80:20, v/v, 0.025% formic acid) (gradient) | 0.6 mL/min | 52 °C | DAD (290, 340, 260, 216, 280 nm), ESI (negative mode), Single quadrupole MS | Quantification of phytoestrogens (including luteolin) | massbank.eu |

| UHPLC | C18 (2.1 × 100mm, 2.2µm) | Water (0.1% formic acid) / Acetonitrile (0.1% formic acid) | 0.300 mL/min | Not specified | LC-MS | Phenolic composition analysis | globalauthorid.com |

Spectroscopic Quantification Methods (e.g., UV-Vis Detection, Post-Column Derivatization)

Spectroscopic methods complement chromatographic techniques by providing direct quantitative and structural information.

UV-Vis Detection: this compound, as a flavonoid, exhibits characteristic absorption bands in the ultraviolet and visible regions of the spectrum. Typical UV-Vis spectra of flavonoids display absorption bands around 280 nm and 340 nm. xrfscientific.com Specifically, for this compound, maximum absorption wavelengths (λmax) have been reported at 290 nm (Band I) and 330 nm (Band II), which are indicative of its flavanone (B1672756) skeleton. UV-Vis detectors are commonly integrated into HPLC systems (e.g., DAD) to monitor eluting compounds at specific wavelengths, such as 230 nm, 280 nm, 290 nm, 320 nm, 330 nm, 340 nm, and 370 nm. massbank.eunist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for distinguishing it from its isomers. nih.govchromforum.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for precise structural elucidation. np-mrd.org

High-Resolution Mass Spectrometry (HRMS): While not solely a quantification method, HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound (C₁₅H₁₄O₅, exact mass 274.084124 Da) and its derivatives. np-mrd.orgunt.edu

Development of Standard Reference Materials and Calibration Curves

For accurate quantification of this compound, the development and utilization of standard reference materials (SRMs) and calibration curves are essential. Standard reference materials are highly characterized, homogeneous, and stable materials used to ensure the quality and metrological traceability of analytical results. chromatographyonline.com They are critical for calibrating instruments, validating analytical methods, and performing quality control. chromatographyonline.com

In the absence of a specific certified reference material for this compound, purified this compound can be used as an in-house reference standard. Calibration curves are generated by analyzing a series of known concentrations of the purified standard, plotting the detector response against the concentration. This allows for the quantification of this compound in unknown samples based on their measured response. For instance, in HPLC-MS/MS methods, linearity within specific concentration ranges is established using calibration curves. nih.gov Reproducibility of analytical results should be validated across multiple biological replicates to ensure reliability.

Isomer Differentiation and Quantitative Resolution

Differentiating this compound from its isomers and achieving their quantitative resolution is a significant challenge in flavonoid analysis due to their often subtle structural differences.

Chromatographic Separation: Advanced chromatographic techniques, particularly reverse-phase HPLC, are crucial for separating isomers. By carefully optimizing column chemistry (e.g., C18), mobile phase composition (e.g., gradient elution with varying proportions of formic acid, acetonitrile, and methanol), flow rate, and temperature, it is possible to achieve baseline separation of closely related compounds. unt.edunih.gov The retention times of compounds in a chromatographic system are highly sensitive to their chemical structure, allowing for the differentiation of positional isomers and stereoisomers. mtc-usa.com

Mass Spectrometry Fragmentation Patterns: Tandem mass spectrometry (MS/MS) plays a vital role in isomer differentiation. While isomers may have the same molecular mass, their fragmentation patterns under collision-induced dissociation (CID) or other fragmentation modes can differ significantly. msu.edunist.gov By comparing the characteristic fragment ions and their relative abundances with those of known standards or spectral databases, isomers can be tentatively identified and distinguished. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is considered the gold standard for structural elucidation and is particularly powerful for distinguishing between isomers. The unique chemical shifts, coupling patterns, and integration values in ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms, allowing for the unambiguous identification of this compound and its isomers, such as eriodictyol.

Future Research Directions and Translational Potential

Unexplored Biosynthetic Pathways and Regulatory Mechanisms

While Luteoliflavan is recognized as a 3-deoxyflavonoid biosynthesized through the flavonoid pathway in plants, serving as an intermediate in the formation of other flavonoids, the complete details of its biosynthetic cascade and the intricate regulatory mechanisms governing its production remain largely unexplored. smolecule.com For instance, the application of prohexadione-calcium, a plant growth regulator, has been shown to interfere with flavonoid metabolism, leading to the accumulation of this compound in pome fruit trees. This occurs by inhibiting flavanone (B1672756) 3-hydroxylase (FHT) and redirecting precursors toward 3-deoxyflavonoids. researchgate.netebi.ac.ukishs.orgresearchgate.netoup.comkit.edu Further research is critical to:

Identify and Characterize Enzymes: Precisely identify and characterize all enzymes and genes involved in the specific steps leading to this compound synthesis, particularly those beyond the initial chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) steps. researchgate.net

Elucidate Regulatory Networks: Unravel the transcriptional and post-transcriptional regulatory networks, including the role of specific transcription factors (e.g., MYBs, bHLHs, AP2/ERFs), that modulate this compound biosynthesis in diverse plant species and under varying environmental conditions. researchgate.net

Comparative Biosynthesis: Conduct comparative studies of regulatory elements (e.g., promoter regions) of biosynthetic genes in divergent species to understand the evolutionary conservation and divergence in this compound production.

Feedback Regulation: Investigate feedback regulation mechanisms where altered polyphenol levels, including this compound, might induce or inhibit the gene expression of pathway enzymes. ebi.ac.uk

Development of Novel Synthetic Routes and Analog Libraries

This compound can be prepared through natural biosynthetic pathways in plants and via synthetic organic chemistry methods. smolecule.comwikipedia.org Traditional multi-step synthesis often commences with commercially available phloroglucinol, which undergoes Claisen-Schmidt condensation with cinnamaldehyde (B126680) derivatives to form chalcone intermediates, followed by hydrogenation to yield flavanones. However, challenges such as low yields in specific fluorination steps highlight the need for more efficient and sustainable synthetic approaches. Future research should prioritize:

Efficient Chemical Synthesis: Developing novel, more efficient, and environmentally friendly chemical synthesis routes for this compound. This could involve leveraging computational reaction design methods, such as the Artificial Force Induced Reaction (AFIR), to predict viable pathways and significantly improve yields.

Analog Synthesis: Synthesizing a diverse library of this compound analogs by introducing targeted structural modifications. This approach aims to explore comprehensive structure-activity relationships, potentially enhancing specific biological activities or improving pharmacokinetic properties like bioavailability. scispace.com

Biocatalysis and Enzymatic Synthesis: Exploring enzymatic synthesis or biocatalysis as an alternative to traditional chemical synthesis, which could offer higher specificity, reduced by-product formation, and milder reaction conditions, contributing to greener chemistry.

Identification of New Molecular Targets and Signaling Pathways

This compound exhibits several biological activities, including antioxidant and anti-inflammatory properties, and may influence cellular signaling pathways. smolecule.com However, the precise molecular targets and the full spectrum of signaling pathways modulated by this compound are not yet fully elucidated. While related flavonoids like luteolin (B72000) have been shown to modulate pathways such as PI3K/Akt and NF-κB, and inhibit enzymes like MMP9, direct and comprehensive studies on this compound's specific interactions are needed. smolecule.comscispace.comnih.govnih.govresearchgate.netnih.gov Key areas for future investigation include:

Specific Protein Targets: Identifying specific protein targets (e.g., enzymes, receptors, transcription factors) that directly interact with this compound using advanced techniques such as affinity chromatography, proteomics, and molecular docking. scispace.comsemanticscholar.org

Signaling Cascade Mapping: Mapping the downstream signaling cascades affected by this compound, particularly in relation to its observed antioxidant and anti-inflammatory effects, and its potential role in combating oxidative stress-related conditions. smolecule.com

Cellular Processes Modulation: Investigating this compound's influence on critical cellular processes such as cell growth, proliferation, survival, and apoptosis pathways, similar to extensive studies conducted on other well-known flavonoids. smolecule.comnih.gov

Immune Response Modulation: Exploring its potential to modulate immune responses and its specific interactions with immune cell signaling pathways.

Advanced In Vitro and In Vivo (Non-Human) Model Systems for Mechanistic Studies

To gain a deeper mechanistic understanding of this compound's biological activities, the development and utilization of advanced model systems are crucial. While in vitro studies have indicated that its unstable and highly reactive precursor, luteoforol, is active against various bacterial and fungal organisms, and this compound itself is induced in plants as part of a defense response, more sophisticated models are needed to fully elucidate its mechanisms. researchgate.netebi.ac.ukishs.orgresearchgate.net Future research should leverage:

Advanced In Vitro Systems: Developing and utilizing more complex in vitro models, such as 3D cell cultures, organ-on-a-chip (OOC) systems, and co-culture models, to more accurately mimic the physiological environment and cellular interactions observed in vivo. europa.eucn-bio.com These systems can provide quantitative and mechanistic insights into this compound's effects at a cellular level, contributing to the reduction of traditional animal testing. europa.eunih.govaltex.org

In Vivo (Non-Human) Models: Employing genetically modified animal models or other non-human organisms (e.g., zebrafish, Caenorhabditis elegans) that enable real-time monitoring of this compound's effects on specific physiological processes or disease states. europa.eunih.gov These models can offer crucial insights into bioavailability, metabolism, and systemic effects, while adhering to ethical considerations for animal welfare and the 3Rs (Replacement, Reduction, and Refinement). nih.govaltex.orgnih.gov

Mechanistic Validation: Integrating these advanced models with cutting-edge techniques such as live-cell imaging, gene editing (e.g., CRISPR-Cas9), and reporter assays to precisely identify and validate the molecular mechanisms underlying this compound's observed biological effects. nih.gov

Biotechnological Approaches for Enhanced Production (e.g., Plant Cell Cultures, Microbial Fermentation)

Given the potential applications of this compound in various fields, developing efficient and sustainable production methods is critical. Biotechnological approaches offer promising alternatives to traditional extraction from whole plants, which can be affected by seasonal variations and environmental conditions. smolecule.combenthambooks.comresearchgate.net Future research should focus on:

Optimized Plant Cell Cultures: Optimizing plant cell and tissue culture techniques for enhanced this compound production. This involves the selection of high-yielding cell lines, precise optimization of culture media, and the strategic employment of elicitors (e.g., stress factors) to stimulate secondary metabolite accumulation. benthambooks.comresearchgate.netfrontiersin.orgresearchgate.net Genetic engineering of plant cells to overexpress key biosynthetic enzymes or silence competing pathways could further boost yields. frontiersin.orgresearchgate.net

Engineered Microbial Fermentation: Exploring microbial fermentation as a scalable and cost-effective method for this compound production. This would involve engineering microorganisms (e.g., yeast, bacteria) with the complete this compound biosynthetic pathway or specific enzymes to produce this compound or its precursors. smolecule.combenthambooks.com This approach could overcome the comparatively slower growth rates associated with plant cell cultures. frontiersin.org

Bioreactor System Optimization: Designing and optimizing bioreactor systems for large-scale, controlled production of this compound from both plant cell cultures and engineered microbial systems, ensuring optimal growth conditions and metabolite yields. smolecule.comfrontiersin.orgresearchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Systems-Level Understanding

A comprehensive and holistic understanding of this compound's biology and its interactions within living systems necessitates an integrated "omics" approach. azolifesciences.commdpi.comresearchgate.netnumberanalytics.comd-nb.info Future research should integrate:

Advanced Metabolomics: Utilizing advanced metabolomics techniques to profile the complete set of small-molecule metabolites in biological systems in response to this compound treatment or in this compound-producing organisms. This can reveal metabolic pathways influenced by this compound and identify potential biomarkers. researchgate.netazolifesciences.commdpi.comd-nb.info

Comprehensive Transcriptomics: Employing comprehensive transcriptomics (e.g., RNA sequencing) to analyze global gene expression changes induced by this compound or to identify genes involved in its biosynthesis and regulation. This can provide insights into the genetic programs underlying its biological effects. researchgate.netazolifesciences.commdpi.comnumberanalytics.comd-nb.info

Proteomics Integration: Integrating proteomics to study protein expression levels and post-translational modifications in response to this compound, offering a deeper understanding of its impact on cellular machinery and functional outcomes. azolifesciences.commdpi.comd-nb.info

Systems-Level Bioinformatics: Applying sophisticated bioinformatics methods, network analysis, and machine learning algorithms to integrate multi-omics datasets. azolifesciences.commdpi.comresearchgate.netnumberanalytics.comd-nb.info This holistic approach can uncover complex interactions, regulatory mechanisms, and interrelationships between genes, proteins, and metabolites, thereby providing a systems-level understanding of this compound's role and effects within biological systems. azolifesciences.commdpi.comd-nb.info

Exploration of this compound's Role in Inter-Species Chemical Ecology and Plant-Microbe Interactions

As a plant metabolite, this compound's accumulation can be induced in response to biotic stressors, suggesting a significant role in plant defense mechanisms. smolecule.comwikipedia.orgresearchgate.netebi.ac.ukishs.orgoup.comresearchgate.netmdpi.comscispace.com Future research should delve into:

Phytoalexin Mechanisms: Further investigating this compound's direct or indirect role as a phytoalexin or its contribution to plant resistance against pathogens, particularly its relationship with its unstable precursor, luteoforol, which has demonstrated potent antimicrobial activity. researchgate.netebi.ac.ukishs.orgresearchgate.net

Plant-Microbe Dynamics: Elucidating how this compound influences interactions between plants and various microorganisms, including both beneficial microbes (e.g., mycorrhizal fungi, nitrogen-fixing bacteria) and pathogenic ones. This could involve studying its impact on microbial growth, signaling, and colonization patterns. scispace.com

Broader Chemical Ecology: Exploring this compound's broader role in inter-species chemical ecology, such as its potential involvement in plant-herbivore interactions, allelopathy (chemical interactions between plants), or signaling within plant communities that influence plant-plant communication and competition.

Environmental Influences: Understanding how various environmental factors (e.g., nutrient availability, light intensity, drought, pathogen attack) influence this compound production and its subsequent impact on these complex ecological interactions. mdpi.com

Q & A

Q. What methodologies are recommended for detecting and quantifying luteoliflavan in plant tissues?

this compound can be identified and quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For tissue-specific analysis, extraction protocols involving methanol or ethanol solvents are commonly employed, followed by chromatographic separation. NMR is critical for structural confirmation, especially when distinguishing this compound from isomers like eriodictyol . For quantification, calibration curves using purified standards are essential, and reproducibility should be validated across multiple biological replicates.

Q. What is the biosynthetic pathway of this compound in plants, and how does prohexadione-calcium influence its production?

this compound is a 3-deoxyflavonoid derived from the flavonoid biosynthesis pathway. Prohexadione-calcium, a growth regulator, inhibits dioxygenases involved in flavonoid metabolism, redirecting precursors toward 3-deoxyflavonoids like this compound. Key enzymes include chalcone synthase (CHS) and chalcone isomerase (CHI). Experimental validation involves gene expression analysis (e.g., RT-qPCR) of pathway enzymes and metabolite profiling under prohexadione-calcium treatment .

Q. How can researchers confirm the absence of this compound in plant species under normal conditions?

Metabolomic screening using untargeted LC-MS/MS is recommended. Negative controls (untreated tissues) and comparative analysis with species where this compound is naturally absent (e.g., untreated apple shoots) are critical. For conclusive evidence, isotopic labeling or CRISPR-based knockout models of biosynthetic genes can be used to trace metabolite flux .

Advanced Research Questions

Q. How should researchers address contradictions in reports about this compound’s antimicrobial activity?

While one study reports no antimicrobial activity for this compound , others suggest indirect roles in plant defense via priming. To resolve this, researchers should:

Q. What experimental designs are optimal for studying this compound’s role in plant stress responses?

Controlled factorial experiments combining prohexadione-calcium treatment with abiotic/biotic stressors (e.g., drought, pathogen inoculation) are effective. Measurements should include:

Q. How can conflicting data on this compound’s natural occurrence be reconciled?

this compound is absent in untreated apple tissues but identified in Pandanus tonkinenis fruits . To explain this discrepancy:

Q. What statistical approaches are suitable for analyzing this compound’s correlation with other phenolics?

Multivariate methods like PCA or PLS-DA can identify metabolite clusters. For causal inference, structural equation modeling (SEM) or Bayesian networks are recommended to model interactions between this compound, stress hormones (e.g., jasmonic acid), and defense metabolites. Ensure sample sizes are powered to detect moderate effect sizes (Cohen’s f² ≥ 0.15) .

Methodological Frameworks

Q. How should hypotheses about this compound’s ecological functions be formulated?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Access to plant mutants or transgenic lines.

- Novel : Focus on understudied roles (e.g., allelopathy).

- Relevant : Link to broader ecological questions (e.g., plant-microbe interactions).

Example hypothesis: “this compound modulates rhizosphere microbiota diversity under nutrient-limited conditions” .

Q. What protocols ensure reproducibility in this compound research?

- Detailed metadata : Growth conditions, extraction solvents, instrument settings.

- Reference standards : Use commercially available or in-house purified this compound.

- Data transparency : Deposit raw chromatograms and NMR spectra in repositories like MetaboLights. Follow COSMOS standards for metabolomics .

Data Interpretation and Reporting

Q. How should researchers present contradictory findings in publications?

- Comparative tables : Summarize conflicting results (e.g., antimicrobial assays) with methodological differences.

- Discussion of limitations : Highlight variables like purity of compounds or microbial strains used.

- Call for collaborative replication : Propose multi-lab studies to standardize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.